N-(2-pyridin-2-ylethyl)cyclooctanamine
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Overview
Description
N-(2-pyridin-2-ylethyl)cyclooctanamine is an organic compound with the molecular formula C15H24N2. This compound features a cyclooctane ring attached to an ethyl chain, which is further connected to a pyridine ring. The presence of both cyclooctane and pyridine moieties makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-pyridin-2-ylethyl)cyclooctanamine typically involves the reaction of cyclooctanone with 2-(2-aminopyridin-2-yl)ethanol under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-pyridin-2-ylethyl)cyclooctanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-(2-pyridin-2-ylethyl)cyclooctanone.
Reduction: Reduction of the compound can yield N-(2-pyridin-2-ylethyl)cyclooctanol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: N-(2-pyridin-2-ylethyl)cyclooctanone
Reduction: N-(2-pyridin-2-ylethyl)cyclooctanol
Substitution: Various substituted derivatives of the pyridine ring
Scientific Research Applications
N-(2-pyridin-2-ylethyl)cyclooctanamine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-pyridin-2-ylethyl)cyclooctanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the cyclooctane ring provides hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-pyridone: A key heterocycle with versatile applications in biology and chemistry.
N-(pyridin-2-yl)imidates: Compounds with similar structural features and applications.
N-pyridin-2-yl carbamates: Known for their use in synthetic chemistry and biological studies.
Uniqueness
N-(2-pyridin-2-ylethyl)cyclooctanamine is unique due to the combination of the cyclooctane and pyridine moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not typically observed in simpler compounds.
Properties
IUPAC Name |
N-(2-pyridin-2-ylethyl)cyclooctanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-2-4-8-14(9-5-3-1)17-13-11-15-10-6-7-12-16-15/h6-7,10,12,14,17H,1-5,8-9,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPDPWFDUWFIEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NCCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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